molecular formula C8H8N2O3S B14826405 N-(3-Cyano-2-hydroxyphenyl)methanesulfonamide

N-(3-Cyano-2-hydroxyphenyl)methanesulfonamide

Cat. No.: B14826405
M. Wt: 212.23 g/mol
InChI Key: VHMUIFKENKDMOV-UHFFFAOYSA-N
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Description

N-(3-Cyano-2-hydroxyphenyl)methanesulfonamide is an organic compound characterized by the presence of a cyano group, a hydroxyl group, and a methanesulfonamide group attached to a phenyl ring

Properties

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

N-(3-cyano-2-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C8H8N2O3S/c1-14(12,13)10-7-4-2-3-6(5-9)8(7)11/h2-4,10-11H,1H3

InChI Key

VHMUIFKENKDMOV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-cyano-2-hydroxybenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-2-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(3-Cyano-2-hydroxyphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Cyano-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and hydroxyl groups play crucial roles in these interactions, facilitating strong binding to the target molecules. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Hydroxyphenyl)methanesulfonamide
  • N-Phenylmethanesulfonamide
  • N-(4-Cyano-2-hydroxyphenyl)methanesulfonamide

Uniqueness

N-(3-Cyano-2-hydroxyphenyl)methanesulfonamide is unique due to the presence of both a cyano group and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the cyano group can participate in additional reactions such as nucleophilic addition, which is not possible with compounds lacking this group.

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